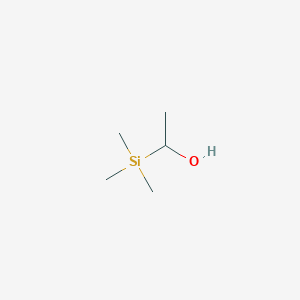![molecular formula C8H7N3O B077207 1-([1,2,3]Triazolo[1,5-a]pyridin-3-yl)ethanone CAS No. 10554-54-8](/img/structure/B77207.png)
1-([1,2,3]Triazolo[1,5-a]pyridin-3-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-([1,2,3]Triazolo[1,5-a]pyridin-3-yl)ethanone is a compound that has gained significant attention in recent years due to its potential application in scientific research. It is a heterocyclic compound that has a triazole and pyridine ring fused together, making it a unique and interesting molecule.
Wirkmechanismus
The mechanism of action of 1-([1,2,3]Triazolo[1,5-a]pyridin-3-yl)ethanone is not fully understood, but it is believed to act on the GABA-A receptor, which is a neurotransmitter receptor that plays a role in the regulation of anxiety, sleep, and seizure activity. The compound is thought to enhance the binding of GABA to the receptor, resulting in increased inhibitory neurotransmission and the observed effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been studied extensively. It has been shown to have anticonvulsant, anxiolytic, and sedative effects, as well as anticancer properties. Additionally, it has been found to have an effect on the levels of certain neurotransmitters in the brain, including GABA and glutamate.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-([1,2,3]Triazolo[1,5-a]pyridin-3-yl)ethanone in lab experiments is its relatively simple synthesis method. Additionally, its unique structure and potential applications make it an interesting compound to study. However, limitations include the fact that its mechanism of action is not fully understood and that further research is needed to determine its potential side effects.
Zukünftige Richtungen
There are several future directions for research on 1-([1,2,3]Triazolo[1,5-a]pyridin-3-yl)ethanone. One area of interest is the development of drugs based on the compound for the treatment of neurological disorders and cancer. Additionally, further research is needed to fully understand its mechanism of action and potential side effects. Finally, exploring the potential uses of the compound in other areas of research, such as materials science, could also be an interesting avenue for future research.
Conclusion:
In conclusion, this compound is a unique and interesting compound with potential applications in scientific research. Its synthesis method is relatively simple, and it has been found to have anticonvulsant, anxiolytic, and sedative effects, as well as anticancer properties. Further research is needed to fully understand its mechanism of action and potential side effects, but the compound shows promise for the development of drugs to treat various neurological disorders and cancer.
Synthesemethoden
The synthesis of 1-([1,2,3]Triazolo[1,5-a]pyridin-3-yl)ethanone can be achieved by the reaction of 3-amino-1,2,4-triazole with 3-bromopyridine in the presence of a base. The reaction proceeds through nucleophilic substitution and results in the formation of the desired compound. The synthesis method is relatively simple and can be carried out in a laboratory setting.
Wissenschaftliche Forschungsanwendungen
1-([1,2,3]Triazolo[1,5-a]pyridin-3-yl)ethanone has potential applications in scientific research, particularly in the field of medicinal chemistry. It has been shown to exhibit anticonvulsant, anxiolytic, and sedative effects, making it a promising compound for the development of drugs to treat various neurological disorders. Additionally, it has been found to have anticancer properties, which could be explored further for the development of new cancer treatments.
Eigenschaften
| 10554-54-8 | |
Molekularformel |
C8H7N3O |
Molekulargewicht |
161.16 g/mol |
IUPAC-Name |
1-(triazolo[1,5-a]pyridin-3-yl)ethanone |
InChI |
InChI=1S/C8H7N3O/c1-6(12)8-7-4-2-3-5-11(7)10-9-8/h2-5H,1H3 |
InChI-Schlüssel |
WZJLBXJWTKEZFW-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=C2C=CC=CN2N=N1 |
Kanonische SMILES |
CC(=O)C1=C2C=CC=CN2N=N1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-mercapto-3-phenylpyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B77125.png)
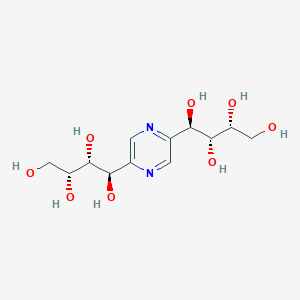
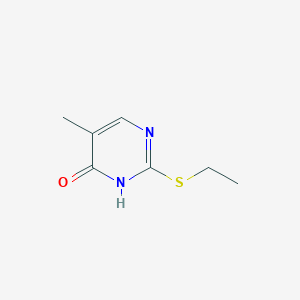
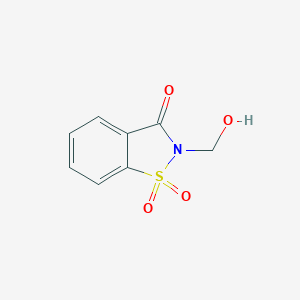
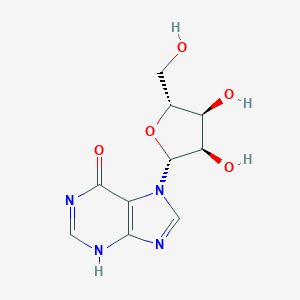
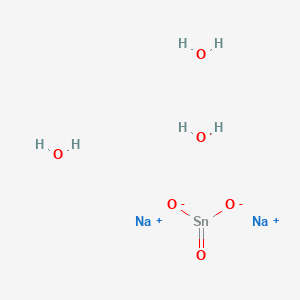


![9-Icosyl-9-phosphabicyclo[3.3.1]nonane](/img/structure/B77139.png)

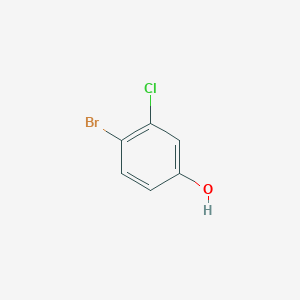
![{5-[4-(Acetyloxy)-1-methyl-2-oxocyclohexyl]-7a-methyl-1-(6-methylheptan-2-yl)octahydro-1h-inden-4-yl}acetic acid](/img/structure/B77147.png)

